Sulfanilate ZINC

Description

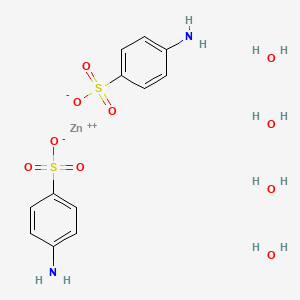

Structure

3D Structure of Parent

Properties

CAS No. |

31884-76-1 |

|---|---|

Molecular Formula |

C12H20N2O10S2Zn |

Molecular Weight |

481.8 g/mol |

IUPAC Name |

zinc;4-aminobenzenesulfonate;tetrahydrate |

InChI |

InChI=1S/2C6H7NO3S.4H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;/h2*1-4H,7H2,(H,8,9,10);4*1H2;/q;;;;;;+2/p-2 |

InChI Key |

AMZLQIJXGLIGCM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.O.O.[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Sulfanilate Zinc Complexes

Solution Growth Techniques

Solution growth techniques are fundamental for the synthesis of sulfanilate zinc complexes, particularly for obtaining high-quality single crystals suitable for structural analysis and evaluation of physical properties. These methods rely on the principle of creating a supersaturated solution from which the desired compound crystallizes as the solvent evaporates or the temperature changes.

Slow Evaporation Methodologies for Single Crystal Growth

The slow evaporation solution technique is a widely employed method for growing single crystals of semi-organic compounds, including this compound complexes. tandfonline.comscirp.org This method is valued for its simplicity and effectiveness in producing large, high-quality crystals at or near room temperature.

A typical synthesis involves the reaction of sulfanilic acid and a zinc salt, such as zinc chloride, in a suitable solvent, most commonly deionized water. tandfonline.com The process for a specific complex, (((4-aminophenyl)sulphonyl)oxy)zinc(II) chloride (4-ASZC), begins with dissolving stoichiometric amounts of sulfanilic acid and zinc chloride in deionized water. tandfonline.com The solution is stirred continuously with a magnetic stirrer to ensure homogeneity. tandfonline.com To facilitate the reaction, the mixture is often gently heated, for instance to 40°C for a couple of hours, before being allowed to cool back to room temperature. tandfonline.com Following this, the solution is subjected to prolonged stirring, which can last for several hours, to ensure the completion of the reaction. tandfonline.com The resulting solution is then filtered and left undisturbed in a vessel covered with a perforated lid to allow for the slow evaporation of the solvent. Over a period of several days to weeks, single crystals of the this compound complex precipitate from the solution. tandfonline.comscispace.com

Table 1: Example Synthesis Parameters for a this compound Complex via Slow Evaporation. tandfonline.com

| Parameter | Value / Description |

|---|---|

| Reactants | Sulfanilic acid, Zinc chloride |

| Solvent | De-ionized water |

| Initial Heating | 40°C for 2 hours |

| Stirring Time | 10 hours at room temperature |

| Growth Method | Slow evaporation from aqueous solution |

| Environment | Room temperature |

The resulting crystals, such as 4-ASZC, can be characterized by techniques like single-crystal X-ray diffraction to confirm their structure. tandfonline.comsemanticscholar.org For example, 4-ASZC crystals grown by this method were identified as having a monoclinic system. tandfonline.comsemanticscholar.org

Control of Crystallization Parameters for Optimized Yield and Quality

The yield and quality of crystals grown from solution are highly dependent on the precise control of various crystallization parameters. ulisboa.pt Key factors include the purity of the starting materials, the choice of solvent, the temperature and its rate of change, the pH of the solution, and the rate of solvent evaporation. tandfonline.comulisboa.pt

Temperature is a critical parameter as it directly influences the solubility of the reactants. For many salts like zinc sulphate, solubility increases almost linearly with temperature. scispace.combanglajol.info By carefully controlling the temperature profile—such as the initial heating to promote dissolution and reaction, followed by a gradual return to ambient temperature for crystal growth—one can manage the level of supersaturation, which is the driving force for crystallization. tandfonline.combanglajol.info A slow cooling rate is generally preferred to prevent rapid, uncontrolled precipitation, which leads to small or poorly formed crystals.

The duration of stirring and the rate of evaporation are also crucial. Extended stirring ensures a homogeneous reaction mixture, while a slow and controlled evaporation rate prevents the formation of multiple nucleation sites, favoring the growth of fewer, larger single crystals. tandfonline.comscirp.org The synthesis of zinc oxide nanoparticles, for example, is strongly affected by external conditions such as precursor concentration and reaction time, underscoring the universal importance of parameter control in synthesizing metal-based compounds. ulisboa.pt

Advanced Synthetic Routes

Beyond traditional solution growth, advanced synthetic routes are utilized to fabricate this compound-based materials with specific morphologies and properties, such as nanoparticles and nanowires. These methods offer greater control over the final architecture of the material.

Hydrothermal and Solvothermal Approaches for Material Fabrication

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from solutions at elevated temperatures and pressures. doi.orgsemanticscholar.org These techniques are typically carried out in a sealed vessel, such as a Teflon-lined stainless-steel autoclave. doi.orgsamipubco.com The primary difference between the two is the solvent used: hydrothermal synthesis uses water, while solvothermal synthesis employs non-aqueous solvents. doi.orgmdpi.com

These methods are advantageous for synthesizing materials that may be unstable at higher temperatures in an open atmosphere or for producing unique crystalline phases that are not accessible under ambient conditions. doi.org For instance, zinc sulfide (B99878) (ZnS) nanoparticles have been successfully synthesized via a hydrothermal route at 120°C over 12 hours, using precursors like zinc chloride and thiourea. samipubco.com Similarly, ZnO nanoparticles have been prepared solvothermally using zinc acetate (B1210297) dihydrate and sodium hydroxide (B78521) in ethanol (B145695) at temperatures up to 180°C for 12 hours. mdpi.com These examples, while not of this compound itself, demonstrate the established capability of these methods for creating zinc-based crystalline nanostructures. samipubco.commdpi.com The control over parameters like temperature, reaction time, and solvent composition allows for tuning the size and shape of the resulting nanoparticles. nih.gov

Table 2: Example Conditions for Hydrothermal/Solvothermal Synthesis of Zinc-Based Nanoparticles

| Compound | Method | Precursors | Solvent | Temperature | Time | Ref |

|---|---|---|---|---|---|---|

| ZnS | Hydrothermal | Zinc chloride, Thiourea | Water | 120°C | 12 h | samipubco.com |

| ZnS Nanowires | Hydrothermal | Zinc acetate dihydrate, TGA | Water | 100°C | 8 h | doi.org |

| ZnO | Solvothermal | Zinc acetate dihydrate, NaOH | Ethanol | 180°C | 12 h | mdpi.com |

| ZnO | Solvothermal | Zinc acetate dihydrate, KOH | Ethanol | 60°C | 3 h | semanticscholar.org |

Template-Assisted Synthesis in the Formation of Zinc-Sulfanilate Based Architectures

Template-assisted synthesis is a powerful strategy for fabricating nanomaterials with precisely controlled shapes and sizes. tms.org This approach utilizes a pre-existing structure, or template, to direct the formation of the desired material. researchgate.net Templates can be classified as "hard" (e.g., porous alumina, polystyrene spheres, carbon nanotubes) or "soft" (e.g., surfactant micelles). researchgate.net

In this method, the pores or surfaces of the template act as a scaffold. tms.org The precursor materials are introduced and assemble within or around the template. After the desired material has formed, the template is typically removed, often by chemical etching or calcination, leaving behind a nanostructure that is a negative replica of the template. nii.ac.jp

This technique has been successfully applied to create complex zinc-based architectures. For example, zinc ferrite (B1171679) nanochains have been synthesized using carbon nanotubes (CNTs) as a template. nii.ac.jp The process involves the layer-by-layer assembly of precursors onto the CNTs, followed by calcination to remove the carbon template, leaving behind chain-like structures of zinc ferrite nanoparticles. nii.ac.jp Another example is the use of polystyrene nanospheres as a hard template to synthesize hollow, anthraquinone-based covalent organic frameworks (COFs) for use in aqueous zinc-ion hybrid supercapacitors. rsc.org This template-assisted approach offers a promising pathway for designing and fabricating novel zinc-sulfanilate based architectures with tailored morphologies for specific applications. rsc.org

Table of Mentioned Compounds

| Compound Name | Formula / Description |

|---|---|

| This compound | C₁₂H₂₀N₂O₁₀S₂Zn |

| (((4-aminophenyl)sulphonyl)oxy)zinc(II) chloride (4-ASZC) | A specific this compound complex |

| Sulfanilic acid | C₆H₇NO₃S |

| Zinc chloride | ZnCl₂ |

| De-ionized water | H₂O |

| Zinc sulphate | ZnSO₄ |

| Zinc oxide | ZnO |

| Zinc sulfide | ZnS |

| Zinc acetate dihydrate | Zn(CH₃COO)₂·2H₂O |

| Sodium hydroxide | NaOH |

| Ethanol | C₂H₅OH |

| Polystyrene | (C₈H₈)n |

| Carbon nanotubes | Allotropes of carbon |

| Zinc ferrite | ZnFe₂O₄ |

| Thiourea | CS(NH₂)₂ |

Crystallographic and Structural Elucidation of Sulfanilate Zinc Compounds

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) provides precise information on the three-dimensional arrangement of atoms within a crystal, enabling detailed analysis of molecular geometry and packing.

The foundational step in crystal structure analysis is the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. For sulfanilate zinc compounds, these parameters define the repeating unit of the crystal lattice.

One notable compound, (((4-aminophenyl)sulphonyl)oxy)zinc(II) chloride, synthesized from sulfanilic acid and zinc chloride, has been identified through SC-XRD to crystallize in the monoclinic system. tandfonline.comsemanticscholar.org Its specific space group is P2₁, which is non-centrosymmetric. tandfonline.comsemanticscholar.org Another example, zinc sulfanilate tetrahydrate, also demonstrates the utility of this technique in characterizing hydrated salt forms. researchgate.net

The unit cell parameters for (((4-aminophenyl)sulphonyl)oxy)zinc(II) chloride (4-ASZC) are detailed in the table below.

| Parameter | Value |

|---|---|

| a (Å) | 6.49 |

| b (Å) | 17.55 |

| c (Å) | 8.49 |

| α (°) | 90 |

| β (°) | 104.1 |

| γ (°) | 90 |

| Volume (ų) | 937.9 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Oak Ridge Thermal-Ellipsoid Plot (ORTEP) representations provide a visual depiction of the molecular structure, showing the thermal motion of atoms. In the case of (((4-aminophenyl)sulphonyl)oxy)zinc(II) chloride (4-ASZC), the ORTEP diagram reveals the coordination of the zinc metal ion. tandfonline.comsemanticscholar.org The zinc ion (Zn²⁺) forms a coordinate bond with oxygen, acting as a bidentate ligand (Zn²⁺–O–S). tandfonline.com

Hydrogen bonds are crucial in defining the supramolecular assembly of this compound crystals. The sulfanilate anion, with its amino group and sulfonate moiety, can act as both a hydrogen bond donor and acceptor. tandfonline.comsemanticscholar.org

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline material, confirming its phase purity and crystalline nature.

The crystalline nature of this compound compounds is confirmed by the presence of sharp, well-defined peaks in their PXRD patterns. tandfonline.comsemanticscholar.orgscispace.com For 4-ASZC, the sharp Bragg's peaks observed in the diffractogram are indicative of a highly crystalline material. tandfonline.comsemanticscholar.org By comparing the experimental powder pattern with a pattern simulated from single-crystal X-ray diffraction data, the phase purity of the bulk sample can be verified. ncl.ac.uk The absence of significant impurity peaks in the PXRD pattern of 4-ASZC confirms the sample is phase-pure. tandfonline.comsemanticscholar.org

PXRD data can be used to refine the lattice parameters of a known phase or to identify crystalline phases in a mixture. The positions of the diffraction peaks (2θ angles) are related to the d-spacings of the crystal lattice planes through Bragg's Law. scispace.com For a synthesized sample of 4-ASZC, the powder XRD pattern shows distinct peaks at 2θ angles such as 13°, 18°, 21°, 24°, 26°, and 27°, which correspond to specific crystallographic planes. tandfonline.comsemanticscholar.org

These observed peaks can be indexed, and the unit cell parameters can be calculated and refined using software programs. This process ensures that the crystal structure determined from a single crystal is representative of the bulk material. ncl.ac.uk The refined lattice parameters from powder data for zinc-containing compounds are generally in good agreement with those obtained from single-crystal studies. scispace.com

Hirshfeld Surface and Quantum Crystallography Investigations for Intermolecular Interactions

The intricate three-dimensional architecture of crystalline solids, such as this compound, is governed by a complex network of intermolecular interactions. Understanding these non-covalent forces is paramount for predicting and explaining the material's physical and chemical properties. Hirshfeld surface analysis and quantum crystallography are powerful, modern techniques that provide profound insights into these interactions, moving beyond simple geometric descriptions to offer a quantitative and visual understanding of the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comresearchgate.net The Hirshfeld surface is a unique molecular boundary defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com This surface effectively partitions the crystal space into molecular volumes, allowing for a detailed analysis of how molecules interact with their immediate environment.

Key graphical outputs of this analysis include surfaces mapped with properties like d_norm, d_i, and d_e:

d_i : The distance from any point on the surface to the nearest nucleus inside the surface.

d_e : The distance from any point on the surface to the nearest nucleus outside the surface.

d_norm : A normalized contact distance calculated from d_i, d_e, and the van der Waals radii of the relevant atoms. The d_norm surface is color-coded to highlight intermolecular contacts: red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii (weaker interactions). analis.com.my

For a hydrated metal complex like zinc sulfanilate tetrahydrate, the crystal packing is expected to be dominated by extensive hydrogen bonding and other van der Waals forces. The sulfanilate anion provides multiple sites for interaction: the sulfonate group (SO₃⁻), the amine group (-NH₂), and the aromatic ring. These groups, along with the coordinated water molecules, create a dense network of interactions.

Based on analyses of similar coordination polymers and hydrated salts, the primary intermolecular contacts in zinc sulfanilate tetrahydrate would involve hydrogen atoms. researchgate.netiucr.orgmdpi.com A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface is presented in the table below. This data is illustrative and based on findings from analogous crystal structures, as a specific Hirshfeld analysis for this compound has not been published.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Tetrahydrate Derived from Hirshfeld Surface Analysis.

| Intermolecular Contact Type | Expected Percentage Contribution (%) | Description |

|---|---|---|

| O···H / H···O | ~40 - 50% | Represents strong hydrogen bonds between the sulfonate oxygen atoms, water molecules, and the amine group's hydrogen atoms. This is typically the most significant interaction in hydrated sulfonate salts. researchgate.net |

| H···H | ~25 - 35% | These are abundant, weaker van der Waals contacts that contribute significantly to the overall crystal packing stability. iucr.org |

| C···H / H···C | ~10 - 15% | These contacts involve the hydrogen atoms of the benzene (B151609) ring and water molecules interacting with neighboring aromatic rings. researchgate.net |

| N···H / H···N | ~3 - 8% | Corresponds to the hydrogen bonding involving the amine group, acting as both a donor and an acceptor. mdpi.com |

| S···H / H···S | ~1 - 5% | Weaker interactions involving the sulfur atom of the sulfonate group. analis.com.my |

The enrichment ratio, a metric derived from Hirshfeld analysis, could further quantify the propensity for certain atomic pairs to form contacts compared to a statistically random distribution. iucr.org In zinc sulfanilate, a high enrichment ratio for O···H contacts would be expected, confirming the crucial role of hydrogen bonding in directing the crystal assembly. iucr.org

Quantum Crystallography Investigations

Quantum crystallography represents a frontier in structural science, merging experimental diffraction data (like X-ray or neutron) with quantum mechanical calculations. ontosight.ainih.gov This synergy allows for the refinement of not just atomic positions and displacements, but the electron density distribution and wavefunction of the molecule within the crystal itself. nih.govxray.cz This approach provides a much deeper and more accurate picture of chemical bonding and intermolecular forces than either method could achieve alone. ontosight.ai

For this compound, a quantum crystallographic study could provide unparalleled insights into:

The Nature of Coordination Bonds: The interaction between the zinc(II) ion and the sulfanilate ligand/water molecules could be precisely characterized. By analyzing the topology of the electron density (using Quantum Theory of Atoms in Molecules, QTAIM), one could quantify the degree of covalency versus ionicity in the Zn-O bonds, determine bond critical point properties, and visualize the charge concentration in the bonding regions.

Hydrogen Bond Analysis: While Hirshfeld analysis quantifies the frequency of hydrogen bonds, quantum crystallography can determine their energetic and electronic nature. It can precisely calculate the strength of individual O-H···O, N-H···O, and C-H···O interactions, and map the electrostatic potential across the molecules to visualize the donor and acceptor regions clearly. researchgate.net

Electronic Properties: The method allows for the calculation of derived electronic properties directly from the crystal wavefunction, such as molecular dipole moments, polarizability, and electrostatic potential. This would reveal how the crystalline environment modulates the electronic structure of the sulfanilate anion compared to its gas-phase state.

In essence, while Hirshfeld analysis provides a detailed map of the "what" and "how much" of intermolecular contacts, quantum crystallography explains the "why" and "how strong" by delving into the electronic underpinnings of these interactions.

Spectroscopic Characterization of Sulfanilate Zinc Systems

Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the functional groups and vibrational modes within a molecule. For sulfanilate zinc systems, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been employed to elucidate their structural features.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a compound. In the analysis of a zinc chloride crystal embedded with sulfanilic acid (SAA), the FT-IR spectrum was recorded in the range of 4000–400 cm⁻¹. tandfonline.com Key vibrational assignments for a related compound, (((4-aminophenyl)sulphonyl)oxy)zinc(II) chloride (4-ASZC), confirm the presence of specific functional groups and the interaction between the organic ligand and the metal ion. tandfonline.comsemanticscholar.org

The presence of N-H vibrations is indicated by peaks at 3697 and 3455 cm⁻¹, suggesting the conversion of NH₂ to N-H in the crystal lattice. tandfonline.com The C-H stretching of the phenyl ring and the S=O stretching vibrations are observed at 2904 cm⁻¹ and 1096 cm⁻¹, respectively. tandfonline.com Intramolecular hydrogen bonding between the sulfanilic acid and amine group is evident in the broad range of 2228 to 2652 cm⁻¹. tandfonline.com

The formation of an anilinium ion (–NH₃⁺) is confirmed by its asymmetric bending vibration at 1598 cm⁻¹. tandfonline.com The asymmetric vibrations of the SO₃⁻ group appear between 1314 and 1367 cm⁻¹. tandfonline.com The C–N stretching vibration is located at 1210 cm⁻¹, and a peak at 556 cm⁻¹ is attributed to the torsional oscillation of the NH₃⁺ group. tandfonline.com A shift in the C=S stretching vibration from 817 cm⁻¹ to a lower frequency at 678 cm⁻¹ confirms the coordination of the zinc ion. tandfonline.com

Table 1: FT-IR Vibrational Assignments for (((4-aminophenyl)sulphonyl)oxy)zinc(II) chloride (4-ASZC)

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3697, 3455 | N-H stretching |

| 2904 | C-H stretching (phenyl ring) |

| 2228-2652 | Intramolecular hydrogen bonding (N-H...O) |

| 1598 | Asymmetric bending of –NH₃⁺ |

| 1314, 1367 | Asymmetric stretching of SO₃⁻ |

| 1210 | C-N stretching |

| 1096 | S=O stretching |

| 678 | C=S stretching (shifted due to Zn²⁺ coordination) |

| 556 | Torsional oscillation of –NH₃⁺ |

Data sourced from Vinoth et al. (2019). tandfonline.com

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers complementary information to FT-IR for vibrational analysis. For zinc sulfide (B99878) (ZnS), a related zinc-containing compound, Raman spectra show characteristic peaks for the Zn-S bond at 350 cm⁻¹ and for the Fe-S bond (in marmatite, a type of sphalerite) at 298 cm⁻¹. dbc.wroc.pl In another study on Zn(CN)₂, Raman modes were observed at 2221, 342, and 200 cm⁻¹. arxiv.org While specific Raman data for this compound is not extensively detailed in the provided context, the technique is crucial for identifying low-frequency modes and symmetric vibrations that are often weak or absent in FT-IR spectra. The analysis of aqueous ZnSO₄ solutions under hydrothermal conditions also utilized Raman spectroscopy to identify different sulfato complexes in solution. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy techniques are used to study the electronic transitions, optical absorption, and emission properties of materials.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions, Optical Absorption, and Related Properties

UV-Vis-NIR spectroscopy of the 4-ASZC crystal revealed a low UV cut-off wavelength at 251 nm, indicating its transparency in the entire visible region, which is a desirable property for nonlinear optical (NLO) applications. tandfonline.comsemanticscholar.org This low cut-off wavelength is a superior property for processing NLO activity and device applications. tandfonline.com The optical absorption spectrum was used to determine the optical band gap (Eg) of the material, which was calculated to be 4.40 eV. tandfonline.comsemanticscholar.org The high transmittance and wide band gap make it a potential candidate for optoelectronic applications. Other optical properties such as reflectance (R), extinction coefficient (K), and refractive index (n) were also determined from the UV-Vis-NIR spectrum. tandfonline.comsemanticscholar.org The refractive index was found to be 1.66. semanticscholar.org

Table 2: Optical Properties of (((4-aminophenyl)sulphonyl)oxy)zinc(II) chloride (4-ASZC)

| Property | Value | Reference |

|---|---|---|

| UV Cut-off Wavelength | 251 nm | tandfonline.comsemanticscholar.org |

| Optical Band Gap (Eg) | 4.40 eV | tandfonline.comsemanticscholar.org |

| Refractive Index (n) | 1.66 | semanticscholar.org |

Data sourced from Vinoth et al. (2019). tandfonline.comsemanticscholar.org

Photoluminescence (PL) Spectroscopy for Emission Characteristics and Excited State Behavior

Photoluminescence (PL) spectroscopy is a sensitive technique to probe the electronic structure and excited-state properties of materials. The PL emission spectrum of the 4-ASZC crystal, recorded in the range of 150–900 nm with an excitation wavelength of 593 nm, showed emission peaks at 517 nm and 593 nm. tandfonline.com These emissions correspond to the green to red light region of the electromagnetic spectrum. tandfonline.com The strong PL emission suggests its potential for applications in optoelectronic devices and lighting technologies. tandfonline.com The broadening of the emission band is attributed to lattice vibrations within the crystal. tandfonline.com A higher intensity ratio in the PL spectrum is indicative of better purity and crystallinity of the material. tandfonline.com

In related zinc complexes, such as those with salphen-based ligands, excited-state dynamics have been shown to govern their emission properties. nih.gov The aggregation of these complexes can lead to higher fluorescence and singlet oxygen yields. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of compounds in solution. For the 4-ASZC crystal, both ¹H and ¹³C NMR spectra were recorded using dimethylmethoxide (DMSO) as the solvent. tandfonline.com

The ¹H NMR spectrum of 4-ASZC showed a sharp, intense singlet peak at 4.45 ppm, which is attributed to the hydrogen atom of the NH₃⁺ ion. tandfonline.com Two separate doublet peaks appeared in the region of 7.0–7.8 ppm, corresponding to the ortho and meta aromatic protons. tandfonline.com

In the ¹³C NMR spectrum of 4-ASZC, the peaks corresponding to the aromatic carbons appeared in the range of 123–143 ppm. tandfonline.com A signal at δ = 143 was assigned to the carbon atoms C₂ and C₆, while a medium intensity peak at 132 ppm was attributed to the C₃ and C₅ carbon atoms of the sulfanilic moiety. tandfonline.com These NMR studies helped to establish the placement of protons and carbons in the molecular structure. tandfonline.comsemanticscholar.org

Table 3: NMR Spectral Data for (((4-aminophenyl)sulphonyl)oxy)zinc(II) chloride (4-ASZC) in DMSO

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 4.45 (singlet) | -NH₃⁺ | tandfonline.com |

| ¹H | 7.0-7.8 (doublets) | Aromatic protons (ortho, meta) | tandfonline.com |

| ¹³C | 143 | Aromatic carbons (C₂, C₆) | tandfonline.com |

| ¹³C | 132 | Aromatic carbons (C₃, C₅) | tandfonline.com |

Data sourced from Vinoth et al. (2019). tandfonline.com

¹H NMR for Proton Environment Elucidation and Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical tool for determining the proton environment in this compound complexes. In a related compound, (((4-aminophenyl)sulphonyl)oxy)zinc(II)chloride, the ¹H NMR spectrum shows distinct signals that confirm the structure. A sharp, intense peak at 4.45 ppm is attributed to the protons of the NH₃⁺ group, indicating the protonation of the amino group. The aromatic protons appear as two separate doublet peaks in the region of 7.0–7.8 ppm, corresponding to the ortho and meta protons on the phenyl ring. tandfonline.com

The coordination of the sulfanilate ligand to the zinc ion can cause shifts in the proton signals compared to the free ligand. uoc.gr While these shifts can sometimes be minor, varying between 0.10 and 0.55 ppm, they provide valuable information about the binding event. uoc.gr In some zinc complexes, the coordination is evidenced by the broadening of proton resonance signals, which reflects changes in the relaxation properties of the nuclei upon complexation. uoc.gr

Table 1: ¹H NMR Data for a this compound-Related System

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 4.45 | Singlet | NH₃⁺ protons | tandfonline.com |

| 7.0 - 7.8 | Doublet | Aromatic protons (ortho, meta) | tandfonline.com |

Note: Data is for (((4-aminophenyl)sulphonyl)oxy)zinc(II)chloride, a closely related structure.

¹³C NMR for Carbon Framework Analysis and Chemical Structure Assignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the this compound complex, complementing the ¹H NMR data. libretexts.org Each non-equivalent carbon atom in the molecule gives a distinct signal, allowing for a comprehensive analysis of the carbon framework. libretexts.org

The chemical shifts in ¹³C NMR are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org For instance, sp² hybridized carbons, like those in the aromatic ring, appear at a downfield chemical shift. libretexts.org The coordination of the zinc ion to the sulfanilate ligand can lead to noticeable changes in the ¹³C chemical shifts. uoc.gr In some zinc complexes, the carbon resonances can shift by 1.60 to 3.40 ppm upon metal binding, making ¹³C NMR a sensitive technique for monitoring the metal-ligand interaction. uoc.gr This data is crucial for confirming the assignment of the chemical structure. mdpi.com

Table 2: Representative ¹³C NMR Data for Zinc-Ligand Complexes

| Feature | Observation | Significance | Reference |

| Chemical Shift Changes | Shifts of 1.60 to 3.40 ppm upon Zn(II) binding. | Indicates a strong interaction and change in the electronic environment of the carbon atoms upon complexation. | uoc.gr |

| Signal Distinction | Each non-equivalent carbon provides a distinct signal. | Allows for the complete mapping of the carbon framework of the sulfanilate ligand. | libretexts.org |

Elemental and Surface Analysis Techniques

Energy Dispersive X-ray Spectroscopy (EDAX/EDX) for Elemental Composition Verification

Energy Dispersive X-ray Spectroscopy (EDAX or EDX) is an analytical technique used to determine the elemental composition of a material. nanoscience.comthermofisher.com When a sample is bombarded with a high-energy electron beam, it emits X-rays with energies characteristic of the elements present. thermofisher.com This allows for the qualitative and quantitative analysis of the elemental makeup of this compound.

EDX analysis of zinc sulfanilate and related complexes confirms the presence of the expected elements: zinc (Zn), sulfur (S), oxygen (O), nitrogen (N), and carbon (C). tandfonline.commdpi.com The spectrum displays peaks corresponding to the specific energies of the X-rays emitted by each element, and the intensity of these peaks can be used to determine their relative abundance. thermofisher.com This technique is invaluable for verifying the successful synthesis of the target compound and for identifying any potential impurities. nanoscience.com For example, in the analysis of a related material, (((4-aminophenyl)sulphonyl)oxy)zinc(II)chloride, EDX confirmed the presence of zinc. tandfonline.com

Table 3: Expected Elemental Composition for this compound via EDAX/EDX

| Element | Symbol | Expected Presence | Reference |

| Zinc | Zn | Yes | tandfonline.com |

| Sulfur | S | Yes | researchgate.net |

| Oxygen | O | Yes | mdpi.com |

| Nitrogen | N | Yes | mdpi.com |

| Carbon | C | Yes | mdpi.com |

Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology and Particle Size Determination

Studies on related zinc-containing compounds have used FESEM to visualize the surface features. For instance, in the analysis of (((4-aminophenyl)sulphonyl)oxy)zinc(II)chloride, FESEM images revealed the incorporation of zinc ions into the crystal, showing particle boundaries and a relatively smooth surface, although some cracks were also observed. tandfonline.com For zinc oxide nanoparticles, a related material, FESEM has been used to show a homogeneous shape and size distribution, with some studies reporting an average particle size of around 48 ± 7 nm. nih.gov Another study on ZnO nanoparticles found a spherical morphology with an average particle size of 23 nm. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Insights into Electronic Structure and Defects

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. bhu.ac.in It is a highly specific method because most stable molecules have paired electrons and are therefore ESR-inactive. bhu.ac.in

For this compound, the zinc(II) ion has a d¹⁰ electronic configuration, meaning it has no unpaired electrons and is diamagnetic. uoc.gr Consequently, pure, defect-free this compound should not produce an ESR signal. The observation of an ESR spectrum would indicate the presence of paramagnetic species, which could arise from several sources:

Impurities: The presence of transition metal ions with unpaired electrons as impurities would give rise to an ESR signal.

Crystal Defects: Defects within the crystal lattice of the this compound could potentially create sites with unpaired electrons.

Radical Formation: The synthesis process or subsequent treatment could lead to the formation of organic free radicals on the sulfanilate ligand.

While direct ESR studies on this compound are not widely reported, the technique remains a powerful tool for investigating the electronic structure and purity of such d¹⁰ metal complexes. nih.govutexas.edu

Coordination Chemistry of Zinc with Sulfanilate Ligands

Supramolecular Assembly through Coordination

Role of Non-covalent Interactions in Directing Crystal Packing and Assembly

The crystal packing in zinc sulfanilate and its analogs is often characterized by a layered structure. researchgate.net In such arrangements, the sulfanilate anions can be organized in layers, with the sulfonate and amine groups oriented towards opposite sides. researchgate.net These layers are then interconnected through a variety of non-covalent interactions, leading to a stable, extended network. The presence of water molecules in hydrated forms, such as zinc sulfanilate tetrahydrate, further complicates and strengthens this network through additional hydrogen bonding. dntb.gov.ua

A powerful tool for analyzing these weak interactions is Hirshfeld surface analysis, which allows for the quantification of the different intermolecular contacts within the crystal. scirp.orgnih.gov Studies on structurally related zinc complexes provide insight into the types of interactions that are most significant in directing the crystal packing.

Hydrogen Bonding

Hydrogen bonds are among the most critical non-covalent interactions in the crystal structure of zinc sulfanilate complexes. The amine group (-NH₂) of the sulfanilate ligand acts as a hydrogen bond donor, while the oxygen atoms of the sulfonate group (-SO₃⁻) are effective hydrogen bond acceptors. reading.ac.ukugr.es Additionally, in hydrated complexes, coordinated or lattice water molecules participate extensively in the hydrogen-bonding network, acting as both donors and acceptors. researchgate.net

This extensive network of hydrogen bonds, including N-H···O and O-H···O interactions, links the individual complex units, creating a robust supramolecular assembly. researchgate.netnih.gov For instance, in analogous metal-sulfanilate structures, the crystal structure is stabilized by a network of hydrogen bonds between the sulfonate oxygen atoms, the amine nitrogen atoms, and the water molecules. researchgate.net These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. reading.ac.uknih.gov

π-π Stacking and Other Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the sulfanilate ligands contribute significantly to the stability of the crystal structure. nih.govnih.gov These interactions occur when the electron-rich π systems of adjacent phenyl rings align, typically in a parallel-displaced or T-shaped arrangement. The influence of the zinc coordination can enhance the strength of these π-π stacking interactions compared to those in the free ligand. nih.gov

These stacking interactions often lead to the formation of one-dimensional columns or ladders within the crystal lattice, further organizing the supramolecular structure. nih.gov The combination of hydrogen bonding and π-π stacking results in a highly ordered and stable crystalline material. nih.gov

The following table, based on data from related zinc complexes, illustrates the typical percentage contributions of various non-covalent interactions to the Hirshfeld surface, highlighting the importance of a range of contacts in stabilizing the crystal structure.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | ~36% |

| S···H/H···S | ~25% |

| C···H/H···C | ~15% |

| O···H/H···O | ~14% |

| N···H/H···N | ~4% |

| C···C | ~3% |

| Data is representative of similar zinc complexes and illustrates the diversity of non-covalent interactions. nih.gov |

The intricate balance and interplay of these various non-covalent interactions are fundamental in dictating the specific polymorphism and the resulting physicochemical properties of solid-state sulfanilate zinc.

Theoretical and Computational Investigations of Sulfanilate Zinc

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for quantum chemical calculations on metal complexes due to its balance of accuracy and computational cost. ksu.edu.sa DFT studies on sulfanilate zinc and related structures have been instrumental in exploring its geometry, electronic landscape, and vibrational characteristics. These calculations are often performed using hybrid functionals like B3LYP in conjunction with various basis sets, such as 6-311G(d,p), to provide reliable results. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. qcware.com For zinc complexes, DFT calculations can predict bond lengths, bond angles, and dihedral angles in the ground state. scirp.org These theoretical parameters can then be compared with experimental data, often from X-ray diffraction, to validate the computational model. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Zinc Complex (DFT/B3LYP) (Note: This table is a representative example based on typical findings for similar zinc complexes and not specific experimental data for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Zn-O | 1.95 - 2.10 | |

| Zn-N | 2.00 - 2.15 | |

| S-O | 1.45 - 1.50 | |

| S-N | 1.70 - 1.75 | |

| C-S | 1.75 - 1.80 | |

| C-N | 1.40 - 1.45 | |

| O-Zn-O | 90 - 110 | |

| O-Zn-N | 90 - 110 | |

| N-Zn-N | 90 - 110 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. ukm.edu.my These predicted frequencies are often scaled to better match experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net This combined experimental and theoretical approach allows for a more accurate and complete assignment of the observed vibrational modes to specific functional groups and molecular motions. researchgate.netresearchgate.net For instance, the characteristic stretching frequencies of the sulfonate (SO3) and amino (NH2) groups in this compound can be precisely identified.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound (Note: This table illustrates the typical correlation between experimental and DFT-calculated vibrational frequencies.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3408 | 3415 | Asymmetric stretching of NH₂ |

| ν(C-H) stretch | 3050 | 3055 | Aromatic C-H stretching |

| ν(S=O) stretch | 1250 | 1255 | Asymmetric stretching of SO₃ |

| ν(S=O) stretch | 1150 | 1155 | Symmetric stretching of SO₃ |

| ν(C-S) stretch | 700 | 705 | C-S stretching |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map can highlight the electron-rich areas around the oxygen atoms of the sulfonate group and the nitrogen atom of the amino group, indicating these as likely sites for interaction with electrophiles. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. dergipark.org.trchalcogen.ro

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, facilitating intramolecular charge transfer (ICT). dergipark.org.tr In this compound, ICT can occur from the electron-donating amino group and the phenyl ring (often associated with the HOMO) to the electron-accepting sulfonate group and the zinc ion (often associated with the LUMO). researchgate.netresearcher.life This charge transfer is a key aspect of its electronic behavior.

Table 3: Frontier Molecular Orbital Energies and Related Parameters (Note: The values are illustrative and depend on the specific computational method and basis set used.)

| Parameter | Energy (eV) |

| E (HOMO) | -6.5 to -5.5 |

| E (LUMO) | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. numberanalytics.commaterialsciencejournal.org It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). materialsciencejournal.orgaimspress.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org

In this compound, NBO analysis can reveal hyperconjugative interactions and the extent of intramolecular charge transfer. materialsciencejournal.orgresearchgate.net For example, it can show the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic ring or the zinc center. materialsciencejournal.org This analysis is also crucial for identifying and quantifying the strength of hydrogen bonding interactions within the crystal structure. researchgate.net

Table 4: Second-Order Perturbation Energy E(2) for Donor-Acceptor Interactions in a Related System (Note: This table provides a hypothetical example of NBO analysis results.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ(S-C) | 5.2 | Hyperconjugation |

| LP (N) | π(C-C) | 10.5 | Intramolecular Charge Transfer |

| π (C=C) | π(C=C) | 20.1 | π-conjugation in the ring |

| LP (O) | LP(Zn) | 22.7 | Ligand-to-Metal Charge Transfer |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex System Modeling

While DFT is excellent for studying isolated molecules, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to model the behavior of a molecule within a larger, more complex environment, such as a protein binding site or in solution. chemrxiv.org In this approach, the chemically active part of the system (e.g., the this compound and its immediate coordinating residues) is treated with a high-level QM method, while the rest of the environment is described by a less computationally expensive MM force field. chemrxiv.org

Advanced Material Applications and Performance Studies

Nonlinear Optical (NLO) Properties of Sulfanilate Zinc Materials

Nonlinear optical (NLO) materials are essential for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Semiorganic materials, which combine the high optical nonlinearity of organic compounds with the favorable thermal and mechanical stability of inorganic compounds, are of particular interest.

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a material to generate a new photon with twice the frequency. The efficiency of this process is a key metric for NLO materials.

Research into semiorganic zinc compounds has demonstrated significant SHG efficiencies. For instance, Glycine Zinc Sulphate (GZS) exhibits an SHG efficiency that is 0.7 times that of the standard NLO material Potassium Dihydrogen Phosphate (KDP) nih.gov. Another related compound, Zinc (Tris) Thiourea Sulphate (ZTS), shows an even higher efficiency, at 1.2 times that of KDP irjet.net. These findings suggest that this compound, as a semiorganic crystal, is also a promising candidate for SHG applications.

Table 1: SHG Efficiency of Semiorganic Zinc Compounds Compared to KDP

| Compound | SHG Efficiency (relative to KDP) |

|---|---|

| Glycine Zinc Sulphate (GZS) | 0.7 |

Enhancement strategies for SHG efficiency often focus on optimizing crystal growth and quality. Techniques like the Sankaranarayanan-Ramasamy (SR) method have been employed to grow high-quality single crystals of GZS, which is crucial for maximizing NLO performance sphinxsai.com. Further strategies include doping with other elements to modify the crystal lattice and electronic structure, potentially leading to enhanced nonlinear responses. The wide transparency window of materials like GZS, with a UV cutoff below 300 nm, is also a critical factor for enabling SHG in the blue region of the spectrum sphinxsai.com.

The favorable NLO and transparency properties of zinc-based compounds make them suitable for various optoelectronic applications. Materials like Zinc Oxide (ZnO) are well-known for their use in LEDs, transistors, and solar cells due to their wide bandgap and high charge carrier mobility flinders.edu.aumdpi.com. Semiorganic crystals such as zinc sulphate heptahydrate are considered useful candidates for optoelectronic applications in the visible and infrared regions due to their wide optical transparency scispace.com.

The integration of these materials into devices is an active area of research. By integrating 2D materials with zinc oxide waveguides, innovative optoelectronic devices such as modulators and photodetectors can be developed monolithically on a chip nso-journal.orgnso-journal.org. This approach leverages the strong light-matter interaction to create high-performance, low-power devices. The potential for this compound to be used in similar integrated optoelectronic circuits is significant, provided that high-quality thin films can be fabricated.

Dielectric and Electrical Characterization

The dielectric and electrical properties of materials are fundamental to their application in electronic components like capacitors, sensors, and memory devices. These properties are typically dependent on the frequency of the applied electric field and the operating temperature.

The dielectric constant (ε') is a measure of a material's ability to store electrical energy, while the dielectric loss (tan δ) quantifies the energy dissipated as heat. In many zinc-based dielectric materials, such as ZnO and Mg-Zn ferrites, the dielectric constant is observed to decrease with increasing frequency ijresm.comekb.eg. This phenomenon is attributed to the fact that at higher frequencies, the various polarization mechanisms (electronic, ionic, orientation, and space charge) cannot keep up with the rapidly changing electric field.

Conversely, the dielectric constant often increases with temperature ijresm.com. The increase in temperature provides more thermal energy, which enhances the mobility of charge carriers and the orientation of dipoles, leading to higher polarization.

Dielectric loss generally decreases with increasing frequency but increases with temperature. The higher mobility of charge carriers at elevated temperatures leads to increased charge accumulation at grain boundaries, resulting in higher energy dissipation researchgate.net.

Table 2: Representative Dielectric Behavior of Zinc Compounds

| Parameter | Effect of Increasing Frequency | Effect of Increasing Temperature |

|---|---|---|

| Dielectric Constant (ε') | Decreases | Increases |

| Dielectric Loss (tan δ) | Decreases | Increases |

The AC conductivity (σ_ac) of zinc-based materials typically increases with both frequency and temperature biointerfaceresearch.com. At low frequencies, the conductivity is often nearly constant, but it rises sharply above a certain threshold frequency. This behavior is characteristic of charge hopping mechanisms.

The primary charge transport mechanism in many polycrystalline zinc ferrites and similar materials is electron hopping between ions in different valence states (e.g., Fe²⁺ and Fe³⁺) located at the octahedral sites of the crystal lattice ekb.egbiointerfaceresearch.com. The Correlated Barrier Hopping (CBH) model is often used to describe this process biointerfaceresearch.com.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electrical properties of materials and their interfaces. By applying a small AC voltage and measuring the current response over a range of frequencies, a complex impedance spectrum is generated. Nyquist plots, which show the imaginary part of impedance versus the real part, are commonly used to analyze the data. These plots can reveal information about charge transfer resistance, diffusion processes, and the capacitive behavior of the material, which is crucial for applications like batteries and sensors researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net.

Thermal Stability and Phase Transition Behavior

The thermal stability of a material determines its operational range and reliability in devices that may experience temperature fluctuations. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques used to study these properties netzsch.com.

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the composition of the material. For example, studies on zinc sulphate heptahydrate (ZnSO₄·7H₂O) show that it is thermally stable up to about 70°C, after which it begins to lose water molecules scispace.comsemanticscholar.orgbanglajol.inforesearchgate.net. Anhydrous Zinc Sulfate (ZnSO₄) is stable up to much higher temperatures, around 680°C, before it decomposes to form Zinc Oxide (ZnO) abo.fi.

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying temperatures of phase transitions such as melting, crystallization, and solid-state transformations. For instance, studies on ZnSnO₃ have identified a phase transition from ZnSnO₃ to Zn₂SnO₄ at approximately 670.6°C mdpi.com. Such studies are critical for determining the processing and operating limits of this compound and related materials.

Table 3: Thermal Decomposition Stages of Zinc Sulfate Heptahydrate

| Temperature Range (°C) | Event |

|---|---|

| ~70 - 300 | Dehydration (loss of H₂O) |

This comprehensive analysis, drawing on data from analogous zinc compounds, highlights the significant potential of this compound for advanced applications in nonlinear optics, optoelectronics, and electronic devices. Further research focusing specifically on the synthesis and characterization of high-quality this compound crystals is necessary to fully realize this potential.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition and Stability Range

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal techniques for assessing the thermal stability and decomposition behavior of materials. For metal-organic compounds like this compound, these analyses provide critical data on the temperature ranges of stability, the nature of decomposition processes, and the composition of the final residue.

While specific TGA/DTA data for pure this compound is not extensively detailed in publicly available literature, the thermal behavior of related metal complexes with ligands such as sulfanilamide and sulfamethoxazole offers valuable insights. researchgate.netmdpi.com Typically, the thermal decomposition of such coordination compounds occurs in distinct stages. The initial weight loss observed in TGA curves often corresponds to the removal of lattice or coordinated water molecules. researchgate.netmdpi.comresearchgate.net For instance, studies on metal complexes of sulfanilamide have shown that water molecules can be lost at temperatures ranging from 30°C to 280°C, depending on whether they are crystal water or coordinated water. researchgate.net

Following dehydration, the organic ligand begins to decompose at higher temperatures. This decomposition is often a complex process involving the breakdown of the aromatic ring and the sulfonate group, leading to the evolution of gaseous products like SO₂, CO₂, and nitrogen oxides. The DTA curve would typically show corresponding endothermic or exothermic peaks associated with these dehydration and decomposition steps. For example, the thermal decomposition of zinc sulfide (B99878) (ZnS) to zinc oxide (ZnO) shows a significant exothermic peak in the DTA curve around 640°C, corresponding to the oxidation process. researchgate.net Similarly, the thermal analysis of ZnO nanoparticles synthesized via chemical methods reveals decomposition of residual precursor compounds before the formation of stable ZnO. researchgate.net

Table 1: General Stages of Thermal Decomposition for Metal-Sulfanilate Complexes

| Temperature Range (Conceptual) | Event | TGA Observation | DTA Observation |

| Low (e.g., 50-200°C) | Dehydration (loss of water molecules) | Weight loss | Endothermic peak(s) |

| Medium (e.g., 200-500°C) | Decomposition of organic ligand | Significant weight loss | Complex endo/exothermic peaks |

| High (e.g., >500°C) | Formation of stable metal oxide | Stable residual mass | May show exothermic peaks for final oxidation |

This table is a generalized representation based on the thermal behavior of similar metal-organic compounds and is intended for illustrative purposes.

Differential Scanning Calorimetry (DSC) for Characterization of Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of a material as a function of temperature. It is particularly useful for identifying and characterizing phase transitions, such as melting, crystallization, and glass transitions, by measuring the heat flow into or out of a sample compared to a reference. researchgate.netresearchgate.net

For this compound, which exists as a crystalline solid, DSC can be employed to determine its melting point and to study any polymorphic phase transitions that may occur upon heating or cooling. researchgate.net A first-order phase transition, like melting, would be observed as a sharp endothermic peak in the DSC thermogram, where the area under the peak is proportional to the enthalpy of fusion.

Mechanical Properties Analysis

The mechanical properties of this compound, both as a standalone material and as a component in composite systems, are critical for determining its suitability for structural and functional applications.

Microhardness (e.g., Vickers) Testing and Anisotropy

Microhardness testing is a method used to determine the hardness of a material on a microscopic scale. The Vickers hardness test, a common microhardness test, involves indenting the material with a diamond pyramid and measuring the size of the resulting impression. This provides a measure of the material's resistance to plastic deformation.

There is a notable lack of specific data in the existing literature regarding the microhardness of pure this compound crystals. However, the mechanical properties of crystalline materials can exhibit anisotropy, meaning that the properties vary with the direction of measurement. chenghuichemicals.com This anisotropy is a result of the ordered arrangement of atoms and molecules in the crystal lattice. For this compound, it is plausible that the microhardness would be different when measured on different crystal faces, reflecting the variations in bonding and atomic density along different crystallographic directions. The study of anisotropic mechanical properties is crucial for understanding the behavior of single crystals in applications where they may be subjected to directional stresses.

Tensile Strength and Related Mechanical Response in Polymeric Systems

The incorporation of metal-organic compounds like this compound into polymeric matrices can significantly alter their mechanical properties, including tensile strength, which is the maximum stress a material can withstand while being stretched or pulled before breaking.

A key example of this is the use of this compound salt as an end-capping agent for polyetherimide (PEI). Research has shown that a melt-pressed PEI end-capped with this compound salt (PEI-SAA-Zn) with a molecular weight of 12 kDa exhibited high tensile strength and a Young's modulus equivalent to that of high-molecular-weight commercial PEIs. This demonstrates the potential of this compound to enhance the mechanical performance of polymers. The ionic interactions and coordination bonds introduced by the this compound can act as physical crosslinks, restricting polymer chain mobility and thereby increasing the strength and stiffness of the material.

The mechanical response of such polymeric systems is dependent on the concentration of the this compound, its dispersion within the polymer matrix, and the nature of the interface between the polymer and the additive. Understanding these relationships is essential for designing polymer composites with tailored mechanical properties for specific applications.

Table 2: Conceptual Influence of this compound on Polymer Mechanical Properties

| Property | Effect of this compound Addition | Potential Mechanism |

| Tensile Strength | Increase | Ionic crosslinking, improved interfacial adhesion |

| Young's Modulus | Increase | Increased stiffness due to restricted chain mobility |

| Elongation at Break | Decrease | Reduced chain flexibility due to crosslinking |

This table presents a conceptual model of how this compound might influence polymer properties based on general principles of polymer composites.

Electrochemical Performance in Energy Storage Systems

The unique chemical structure of this compound suggests its potential for use in energy storage applications, particularly as an electrolyte additive in aqueous zinc-ion batteries.

Role of this compound as Electrolyte Additives in Aqueous Zinc-Ion Batteries

Aqueous zinc-ion batteries (ZIBs) are a promising energy storage technology due to their low cost, high safety, and environmental friendliness. nih.govelectrochemsci.org However, they face challenges such as the growth of zinc dendrites on the anode during charging, which can lead to short circuits and battery failure, as well as parasitic side reactions like hydrogen evolution. oaepublish.commdpi.com Electrolyte additives are a key strategy to mitigate these issues and improve battery performance. electrochemsci.orgresearchgate.net

While direct studies on this compound as an additive are limited, the functional groups present in the sulfanilate anion—the sulfonate group (–SO₃⁻) and the amino group (–NH₂)—are known to be beneficial in this context. Sulfonate-containing additives have been shown to promote uniform zinc deposition. nih.gov The negatively charged sulfonate group can modulate the distribution of Zn²⁺ ions at the anode-electrolyte interface, leading to a more even plating of zinc and suppressing dendrite formation. nih.gov

The amino group can also play a role in stabilizing the zinc anode. It can interact with the electrode surface and influence the solvation shell of the Zn²⁺ ions. By altering the solvation structure, additives can reduce the activity of water at the electrode surface, thereby inhibiting the hydrogen evolution reaction. researchgate.net

Therefore, it is hypothesized that this compound, when dissolved in the electrolyte, could dissociate to provide sulfanilate anions that adsorb onto the zinc anode. This adsorbed layer could then act as a physical barrier to prevent direct contact between the electrolyte and the anode, while also guiding the uniform deposition of zinc ions. This dual-functionality could lead to improved cycling stability and coulombic efficiency of aqueous zinc-ion batteries. mdpi.com Further research is needed to experimentally verify the efficacy of this compound as an electrolyte additive and to elucidate the precise mechanisms by which it enhances battery performance.

Future Directions and Emerging Research Avenues

Rational Design of Novel Sulfanilate Zinc Coordination Architectures with Tailored Properties

The rational design of coordination polymers involves the deliberate selection of metal ions and organic ligands to construct materials with specific network structures (topologies) and, consequently, desired functions. The sulfanilate anion is a versatile ligand, possessing a sulfonate group (-SO₃⁻) and an amine group (-NH₂), both capable of coordinating to metal centers. This allows it to act as a bridge between multiple zinc ions, facilitating the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) architectures.

Future research will focus on strategically exploiting the coordination flexibility of both the zinc(II) ion, which can adopt various coordination geometries (e.g., tetrahedral, octahedral), and the sulfanilate ligand. By introducing auxiliary ligands, modifying reaction conditions (such as temperature, pH, and solvent), and using different zinc salts, researchers can systematically control the final structure. iaea.orgtandfonline.com For instance, the synthesis of (((4-aminophenyl)sulphonyl)oxy)zinc(II)chloride from sulfanilic acid and zinc chloride yields a monoclinic crystal system, demonstrating a specific coordination mode. tandfonline.com The goal is to move from serendipitous discovery to predictable synthesis, creating materials with tailored characteristics such as pore size for selective guest molecule inclusion, specific chirality for enantioselective catalysis, or layered structures for intercalation applications.

Table 1: Factors Influencing this compound Architectures

| Design Parameter | Effect on Final Structure | Potential Properties |

| Ligand Functionality | The dual coordinating sites (amine and sulfonate) of sulfanilate can lead to diverse bridging modes. | Formation of 1D chains, 2D layers, or 3D frameworks. |

| Zinc(II) Coordination | The flexible coordination number (typically 4 or 6) and geometry of Zn(II) allows for structural diversity. | Influences network topology and material porosity. |

| Auxiliary Ligands | Introduction of secondary organic linkers can create mixed-ligand complexes with altered dimensions and properties. ajol.info | Tailoring of pore environments and functionalization of the framework. |

| Reaction Conditions | Solvent, temperature, and pH can dictate which kinetic or thermodynamic product is formed. | Control over crystal polymorphism and phase purity. |

Exploration of New Application Domains Beyond Current Understanding

While zinc compounds have a broad range of applications, from pigments to semiconductors, the specific uses for this compound are not well-established. glochem.comdcceew.gov.au Emerging research aims to leverage its unique combination of an organic sulfonate and a functional metal ion to explore new technological fields.

Advanced Coatings and Corrosion Inhibition: Sulfonate-containing organic molecules have shown significant promise as corrosion inhibitors for metals like carbon steel. researchgate.net The sulfonate group can act as an effective adsorption center on a metal surface, forming a protective layer. researchgate.net Research into this compound coatings could lead to novel, environmentally friendlier anti-corrosion treatments, where the zinc provides additional sacrificial protection.

Optoelectronics and Nonlinear Optics (NLO): The amine and sulfonate groups in sulfanilate can serve as Lewis bases to coordinate with and passivate defects in materials used for optoelectronic devices, such as perovskite solar cells. researchgate.net Furthermore, related organic-inorganic hybrid materials are known to exhibit NLO properties, which are crucial for applications in telecommunications and optical computing. researchgate.net Investigating the NLO response of this compound crystals is a promising avenue. The known applications of zinc sulfide (B99878) (ZnS) in LEDs and infrared optics provide a strong precedent for exploring the optical properties of its organo-sulfur derivatives. noahchemicals.com

Heterogeneous Catalysis: Zinc-based materials, including zinc oxide (ZnO), are used as catalysts in important industrial reactions like methanol (B129727) synthesis. acs.orgnumberanalytics.com The defined, crystalline structure of this compound coordination polymers could offer well-defined active sites. The porous nature of rationally designed frameworks could also be exploited for size-selective catalysis.

Chemical Biology and Drug Delivery: Electrophilic small molecules containing sulfamate (B1201201) or related groups are being investigated for their role in chemical biology, particularly as covalent inhibitors or for targeted drug release. google.com A patent has noted the potential use of sulfanilate and zinc in such contexts. google.com This suggests a future research direction for this compound complexes as potential pro-drugs or targeted therapeutic agents.

Advanced Computational Modeling for Predictive Material Design and Optimization

To accelerate the discovery of new this compound materials, advanced computational methods are becoming indispensable. Techniques like Density Functional Theory (DFT) and Hirshfeld surface analysis can provide deep insights into the structure and properties of these compounds before they are ever synthesized in a lab. researchgate.netnih.gov

DFT calculations can be used to:

Predict the most stable crystal structure and coordination geometry.

Calculate electronic properties, such as the band gap, to assess potential for semiconductor or optical applications.

Simulate vibrational spectra (IR and Raman) to help interpret experimental characterization data. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within the crystal. nih.gov This allows researchers to understand how hydrogen bonds and other non-covalent forces dictate the packing of molecules, which is crucial for controlling the material's physical properties. By combining these computational predictions with experimental data from techniques like X-ray diffraction and NMR spectroscopy, researchers can establish clear structure-property relationships, enabling a more efficient and targeted approach to material design. tandfonline.com

Table 2: Computational Techniques in this compound Research

| Computational Method | Information Provided | Application in Material Design |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, vibrational frequencies, band gap. | Predicts stability and electronic/optical properties; aids in spectral analysis. researchgate.net |

| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing voids. | Understanding the forces that stabilize the crystal architecture. nih.gov |

| Molecular Dynamics (MD) | Stability of the structure over time at different temperatures. | Assesses the thermal and structural stability of designed materials. researchgate.net |

Interdisciplinary Research Integrating this compound with Broader Scientific Fields

The future development of this compound materials will heavily rely on collaboration across multiple scientific disciplines. The complexity of designing functional materials requires a convergence of expertise.

Chemistry and Materials Science: Solid-state chemists can focus on synthesizing novel coordination architectures, while materials scientists can fabricate these materials into thin films or coatings and test their performance in devices like solar cells, sensors, or as corrosion-resistant layers. researchgate.netresearchgate.net

Physics and Engineering: Physicists are needed to characterize the fundamental optical, electronic, and magnetic properties of new this compound compounds. noahchemicals.com Chemical and electrical engineers can then work to scale up the synthesis of promising materials and integrate them into practical applications and industrial processes. acs.org

Biology and Medicinal Chemistry: To explore potential biomedical applications, collaborations with biochemists and medicinal chemists are essential. google.com This could involve screening this compound compounds for catalytic activity against biological targets or developing them for controlled-release applications.

By fostering these interdisciplinary partnerships, the scientific community can bridge the gap between fundamental discovery and real-world technology, ensuring that the potential of this compound compounds is fully realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.